Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-
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Overview
Description
4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzonitrile moiety through a hydrazone linkage.
Preparation Methods
The synthesis of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE typically involves multiple steps. One common synthetic route starts with the preparation of the triazinoindole core, which can be achieved through the condensation of isatin with thiosemicarbazide. This intermediate is then reacted with various aldehydes to form the desired hydrazone linkage.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, leading to conformational changes that inhibit DNA replication and transcription. Additionally, it can chelate metal ions like iron, disrupting cellular processes that depend on these ions .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE include other triazinoindole derivatives and indoloquinoxalines. These compounds share a similar core structure but differ in their functional groups and substituents. For example:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds have been studied for their anticancer and antimicrobial activities.
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and potential antiviral and cytotoxic activities.
The uniqueness of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE lies in its specific hydrazone linkage and benzonitrile moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11N7 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzonitrile |
InChI |
InChI=1S/C17H11N7/c18-9-11-5-7-12(8-6-11)10-19-23-17-21-16-15(22-24-17)13-3-1-2-4-14(13)20-16/h1-8,10H,(H2,20,21,23,24)/b19-10+ |
InChI Key |
GWARUCNRVQKFCI-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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